molecular formula C20H28O3 B14767549 2beta-Hydroxygrandiflorenic acid

2beta-Hydroxygrandiflorenic acid

Cat. No.: B14767549
M. Wt: 316.4 g/mol
InChI Key: AUCAOYHJLWOMCI-SUIOEDAWSA-N
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Description

2beta-Hydroxygrandiflorenic acid is a natural triterpenoid compound known for its potential therapeutic properties. It is primarily derived from the herbs of Siegesbeckia orientalis and has been studied for its anti-inflammatory and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2beta-Hydroxygrandiflorenic acid typically involves the extraction from natural sources such as Siegesbeckia orientalis. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available from high-purity natural product manufacturers who provide it for research purposes .

Chemical Reactions Analysis

Types of Reactions: 2beta-Hydroxygrandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2beta-Hydroxygrandiflorenic acid involves its interaction with molecular targets and pathways that regulate inflammation and cell proliferation. It exerts its effects by modulating signaling pathways that lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Grandiflorenic acid
  • Kaurenoic acid
  • Ent-kaurane diterpenoids

Comparison: 2beta-Hydroxygrandiflorenic acid is unique due to its specific hydroxylation at the 2beta position, which may contribute to its distinct biological activities. Compared to other similar compounds like grandiflorenic acid and kaurenoic acid, this compound has shown more potent anti-inflammatory and anti-cancer properties.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4S,5R,7S,9R,13R)-7-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-12-8-20-7-6-15-18(2,16(20)5-4-13(12)9-20)10-14(21)11-19(15,3)17(22)23/h5,13-15,21H,1,4,6-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1

InChI Key

AUCAOYHJLWOMCI-SUIOEDAWSA-N

Isomeric SMILES

C[C@@]12C[C@@H](C[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O)O

Canonical SMILES

CC12CC(CC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O)O

Origin of Product

United States

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